N,N'-Dicyclohexyldithiooxamide
Overview
Description
N,N’-Dicyclohexyldithiooxamide: is an organic compound that belongs to the class of dithiooxamides. It is characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the dithiooxamide moiety. This compound is known for its unique chemical properties and its ability to form complexes with various metal ions, making it valuable in coordination chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Modified Willgerodt–Kindler Reaction: This method involves the reaction of tetrachloroethylene with sulfur and primary or secondary amines in dimethylformamide (DMF) under mild conditions.
Thionation of Amides: This two-step process involves the preliminary synthesis of oxalamides followed by thionation using phosphorus pentasulfide or Lawesson’s reagent.
Industrial Production Methods: The industrial production of N,N’-Dicyclohexyldithiooxamide typically follows the modified Willgerodt–Kindler reaction due to its higher efficiency and yield. The reaction is carried out at high temperatures (>100°C) for an extended period (more than 20 hours) using an excess of sulfur and amine .
Chemical Reactions Analysis
Types of Reactions:
Complex Formation: N,N’-Dicyclohexyldithiooxamide reacts with metal salts such as mercury(II) chloride and mercury(II) thiocyanate to form mixed-ligand complexes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions:
Mercury(II) chloride (HgCl2) and mercury(II) thiocyanate (Hg(SCN)2): Used in the formation of metal complexes.
Major Products:
Mercury Mixed-Ligand Complexes: These include [Hg(H2L)(SCN)2], [HgCl2(H2L)], and [{HgCl2(H2L)}2]·EtOH, where H2L represents N,N’-Dicyclohexyldithiooxamide.
Scientific Research Applications
N,N’-Dicyclohexyldithiooxamide has a wide range of applications in scientific research:
Coordination Chemistry: It serves as a binucleophilic ligand for metal complexes, aiding in the detection and quantification of metals.
Analytical Chemistry: Used as an analytical reagent for metal detection.
Heterocyclic Synthesis: Acts as a building block for the synthesis of heterocyclic compounds.
Biological Activity: Some derivatives of dithiooxamide, including N,N’-Dicyclohexyldithiooxamide, have shown antibacterial activity.
Cytostatic Agents: Complexes of N,N’-Dicyclohexyldithiooxamide with antimony(III) halides have been found to act as cytostatics.
Mechanism of Action
The mechanism by which N,N’-Dicyclohexyldithiooxamide exerts its effects is primarily through its ability to form stable complexes with metal ions. The presence of both soft sulfur atoms and hard nitrogen atoms in the thioamide moiety makes it a potent ligand in coordination chemistry. These interactions can influence various biochemical pathways and molecular targets, although specific pathways and targets are not extensively documented .
Comparison with Similar Compounds
- N,N’-Dimethyldithiooxamide
- N,N’-Diethyldithiooxamide
- N,N’-Diphenyldithiooxamide
Comparison:
- N,N’-Dicyclohexyldithiooxamide is unique due to the presence of cyclohexyl groups, which provide steric hindrance and influence its reactivity and complex formation abilities.
- N,N’-Dimethyldithiooxamide and N,N’-Diethyldithiooxamide have smaller alkyl groups, resulting in different steric and electronic properties.
- N,N’-Diphenyldithiooxamide contains aromatic phenyl groups, which can affect its electronic properties and interactions with metal ions .
Properties
IUPAC Name |
N,N'-dicyclohexylethanedithioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2S2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTXGOPUBNYSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)C(=S)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059540 | |
Record name | Ethanedithioamide, N,N'-dicyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-36-1 | |
Record name | N1,N2-Dicyclohexylethanedithioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dicyclohexyldithiooxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Dicyclohexyldithiooxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanedithioamide, N1,N2-dicyclohexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanedithioamide, N,N'-dicyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dicyclohexyldithiooxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N'-DICYCLOHEXYLDITHIOOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GKC0KG8OH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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